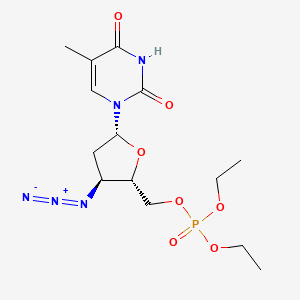
5'-Thymidylic acid, 3'-azido-3'-deoxy-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester is a synthetic nucleoside analog. It is structurally related to thymidine, a nucleoside component of DNA. This compound is characterized by the presence of an azido group at the 3’ position and diethyl ester groups, which modify its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester typically involves the following steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of thymidine is protected using a suitable protecting group such as triphenylmethyl (trityl) chloride.
Introduction of the azido group: The 3’-hydroxyl group is converted to an azido group using reagents like sodium azide in the presence of a suitable solvent.
Esterification: The diethyl ester groups are introduced by reacting the intermediate with diethyl phosphorochloridate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester undergoes various chemical reactions, including:
Substitution reactions: The azido group can participate in substitution reactions, such as the Staudinger reduction, to form amines.
Cycloaddition reactions:
Common Reagents and Conditions
Sodium azide: Used for introducing the azido group.
Diethyl phosphorochloridate: Used for esterification.
Copper(I) catalysts: Used in cycloaddition reactions.
Major Products
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions with alkynes.
Scientific Research Applications
5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential as an antiviral agent due to its ability to interfere with DNA synthesis.
Medicine: Investigated for its potential use in cancer therapy, particularly in targeting rapidly dividing cells.
Industry: Utilized in the development of diagnostic tools and as a reagent in biochemical assays.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into DNA, where it can interfere with DNA synthesis and function. The azido group at the 3’ position prevents the formation of phosphodiester bonds, thereby terminating DNA chain elongation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses.
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
3’-Azido-3’-deoxy-5’-O-(triphenylmethyl)thymidine: Another nucleoside analog with similar structural features.
Uniqueness
5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester is unique due to its diethyl ester groups, which enhance its lipophilicity and potentially improve its cellular uptake and bioavailability compared to other similar compounds.
Properties
CAS No. |
130759-78-3 |
|---|---|
Molecular Formula |
C14H22N5O7P |
Molecular Weight |
403.33 g/mol |
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl diethyl phosphate |
InChI |
InChI=1S/C14H22N5O7P/c1-4-23-27(22,24-5-2)25-8-11-10(17-18-15)6-12(26-11)19-7-9(3)13(20)16-14(19)21/h7,10-12H,4-6,8H2,1-3H3,(H,16,20,21)/t10-,11+,12+/m0/s1 |
InChI Key |
FXULNIGVPLOPNT-QJPTWQEYSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Canonical SMILES |
CCOP(=O)(OCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


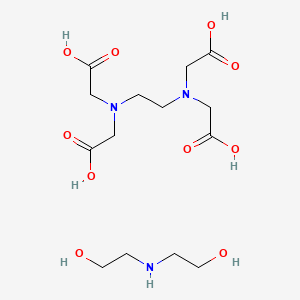
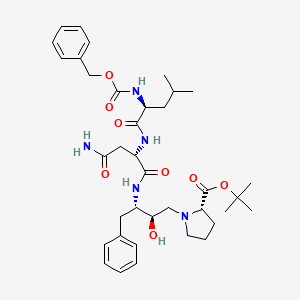

![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)
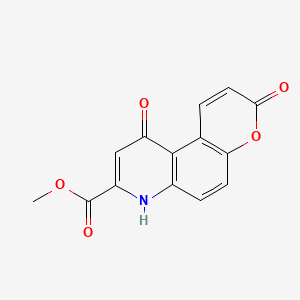
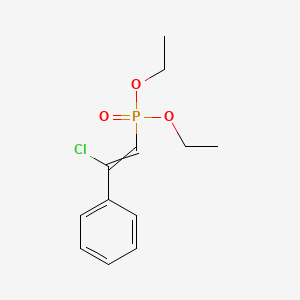

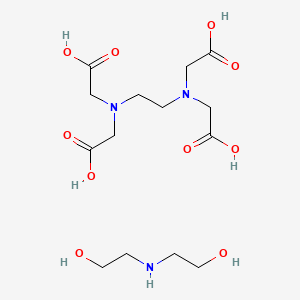


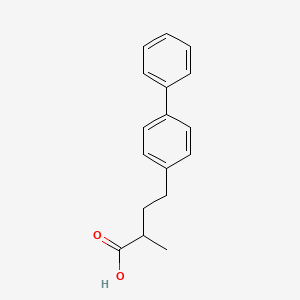

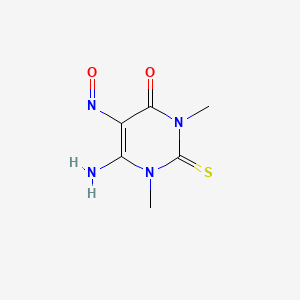
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12811130.png)
